

# L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$ chemical structure and properties

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## Compound of Interest

Compound Name: L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$

Cat. No.: B12057463

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## An In-Depth Technical Guide to L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$

### Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, metabolism, and various physiological functions, including the synthesis of glycine, protein phosphorylation, and O-linked glycosylation.[1][2] Its isotopically labeled counterpart, L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$ , is a powerful tool in modern biomedical and pharmaceutical research. This stable isotope-labeled compound incorporates four carbon-13 ( $^{13}\text{C}$ ) atoms, one nitrogen-15 ( $^{15}\text{N}$ ) atom, and five deuterium (D or  $^2\text{H}$ ) atoms. The incorporation of these heavy isotopes renders the molecule chemically identical to its natural counterpart but distinguishable by mass.

This mass difference is the cornerstone of its utility, enabling precise and accurate quantification in complex biological matrices. L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$  serves as an ideal internal standard for mass spectrometry (MS)-based applications and as a tracer in metabolic studies, providing invaluable insights for researchers, scientists, and drug development professionals.[3][4][5] Its applications span quantitative proteomics, metabolomics, metabolic flux analysis, and pharmacokinetic studies.[1][3][5]

## Chemical Structure and Physicochemical Properties

L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$  is a solid, crystalline substance whose fundamental structure mirrors that of natural L-Threonine.[6][7] The strategic replacement of atoms with their heavy isotopes results in a significant mass shift (M+10) compared to the unlabeled molecule, which is essential for its use in mass spectrometry.

Table 1: Physicochemical Properties of L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$

Property	Value	Reference
CAS Number	2378755-51-0	[3]
Molecular Formula	$^{13}\text{C}_4\text{H}_4\text{D}_5^{15}\text{NO}_3$	[3]
Linear Formula	$^{13}\text{CD}_3^{13}\text{CD}(\text{OH})^{13}\text{CD}(^{15}\text{NH}_2)^{13}\text{COOH}$	[8]
Molecular Weight	129.11 g/mol	[3]
Mass Shift	M+10	
Appearance	Solid	[6]
Melting Point	~256 °C (with decomposition)	[6][9]
Isotopic Purity ( $^{13}\text{C}$ )	≥99 atom %	
Isotopic Purity ( $^{15}\text{N}$ )	≥98 atom %	
Isotopic Purity (D)	≥98 atom %	
Chemical Purity	≥95% (CP)	[6]
SMILES String	O--INVALID-LINK--[2H])--INVALID-LINK--(O)--INVALID-LINK--[2H])[2H]">13C=O	
InChI Key	AYFVYJQAPQTCCC-OWPUPSSQSA-N	

## Core Applications in Research and Development

The unique properties of L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$  make it an indispensable tool in several advanced research areas.

- **Quantitative Proteomics:** In "bottom-up" proteomics, proteins are digested into peptides, which are then analyzed by mass spectrometry. Labeled amino acids are used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to create a "heavy" proteome that serves as an internal standard for precise quantification of protein expression changes between different cell populations.[\[6\]](#)[\[7\]](#)
- **Metabolomics and Metabolic Flux Analysis (MFA):** As a tracer, L-Threonine- $^{13}\text{C}_4$ ,  $^{15}\text{N}$ ,  $\text{d}_5$  can be introduced into biological systems to track the metabolic fate of threonine.[\[5\]](#) By analyzing the incorporation of heavy isotopes into downstream metabolites, researchers can map metabolic pathways and quantify the rates (fluxes) of various biochemical reactions.
- **Pharmacokinetics (PK):** The use of deuterium in drug molecules has been shown to potentially alter their metabolic and pharmacokinetic profiles.[\[3\]](#)[\[5\]](#) Stable isotope-labeled compounds are used as tracers in drug development to quantify the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[\[3\]](#)
- **Internal Standard for Bioanalysis:** In clinical and preclinical studies, accurate measurement of amino acids or other small molecules in biological fluids (e.g., plasma, urine) is critical. L-Threonine- $^{13}\text{C}_4$ ,  $^{15}\text{N}$ ,  $\text{d}_5$  is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its similar chemical behavior and distinct mass, correcting for variations in sample preparation and instrument response.[\[5\]](#)
- **Biomolecular NMR:** Isotope labeling is essential for nuclear magnetic resonance (NMR) studies of proteins and other macromolecules. Incorporating  $^{13}\text{C}$  and  $^{15}\text{N}$  enhances NMR signals, allowing researchers to determine the three-dimensional structure, dynamics, and binding interactions of complex biological molecules.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Experimental Protocols

### Protocol: Quantification of L-Threonine in Human Plasma using LC-MS/MS

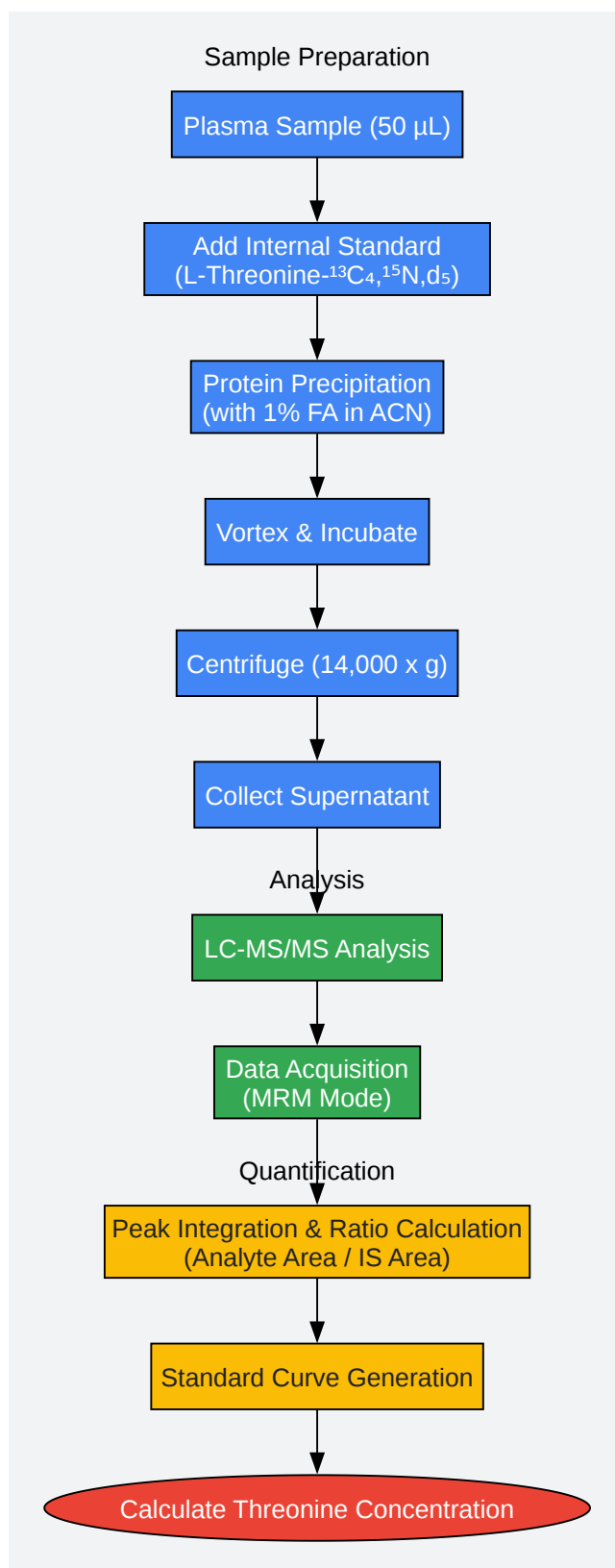
This protocol describes a standard method for accurately measuring the concentration of L-Threonine in a plasma sample using L-Threonine- $^{13}\text{C}_4$ ,  $^{15}\text{N}$ ,  $\text{d}_5$  as an internal standard (IS).

1. **Objective:** To determine the absolute concentration of L-Threonine in human plasma samples via isotope dilution mass spectrometry.

## 2. Materials and Reagents:

- L-Threonine (unlabeled standard)
- L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,<sub>d5</sub> (Internal Standard)
- Human Plasma (K<sub>2</sub>EDTA)
- Acetonitrile (ACN), LC-MS Grade
- Methanol (MeOH), LC-MS Grade
- Formic Acid (FA), LC-MS Grade
- Ultrapure Water

## 3. Workflow Diagram



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Workflow for quantitative analysis using an internal standard.

#### 4. Sample Preparation:

- Prepare a stock solution of L-Threonine- $^{13}\text{C}_4,^{15}\text{N},\text{d}_5$  (IS) at 10  $\mu\text{g/mL}$  in 50% MeOH.
- Prepare calibration standards by spiking known concentrations of unlabeled L-Threonine into a surrogate matrix (e.g., charcoal-stripped plasma).
- Aliquot 50  $\mu\text{L}$  of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu\text{L}$  of the IS working solution to each tube and vortex briefly.
- Add 200  $\mu\text{L}$  of cold acetonitrile containing 1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Incubate at 4°C for 20 minutes to ensure complete precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 150  $\mu\text{L}$  of the supernatant to an LC-MS vial for analysis.

#### 5. LC-MS/MS Instrumentation and Conditions:

- LC System: UHPLC system.
- Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7  $\mu\text{m}$ ).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 85% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, return to 85% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

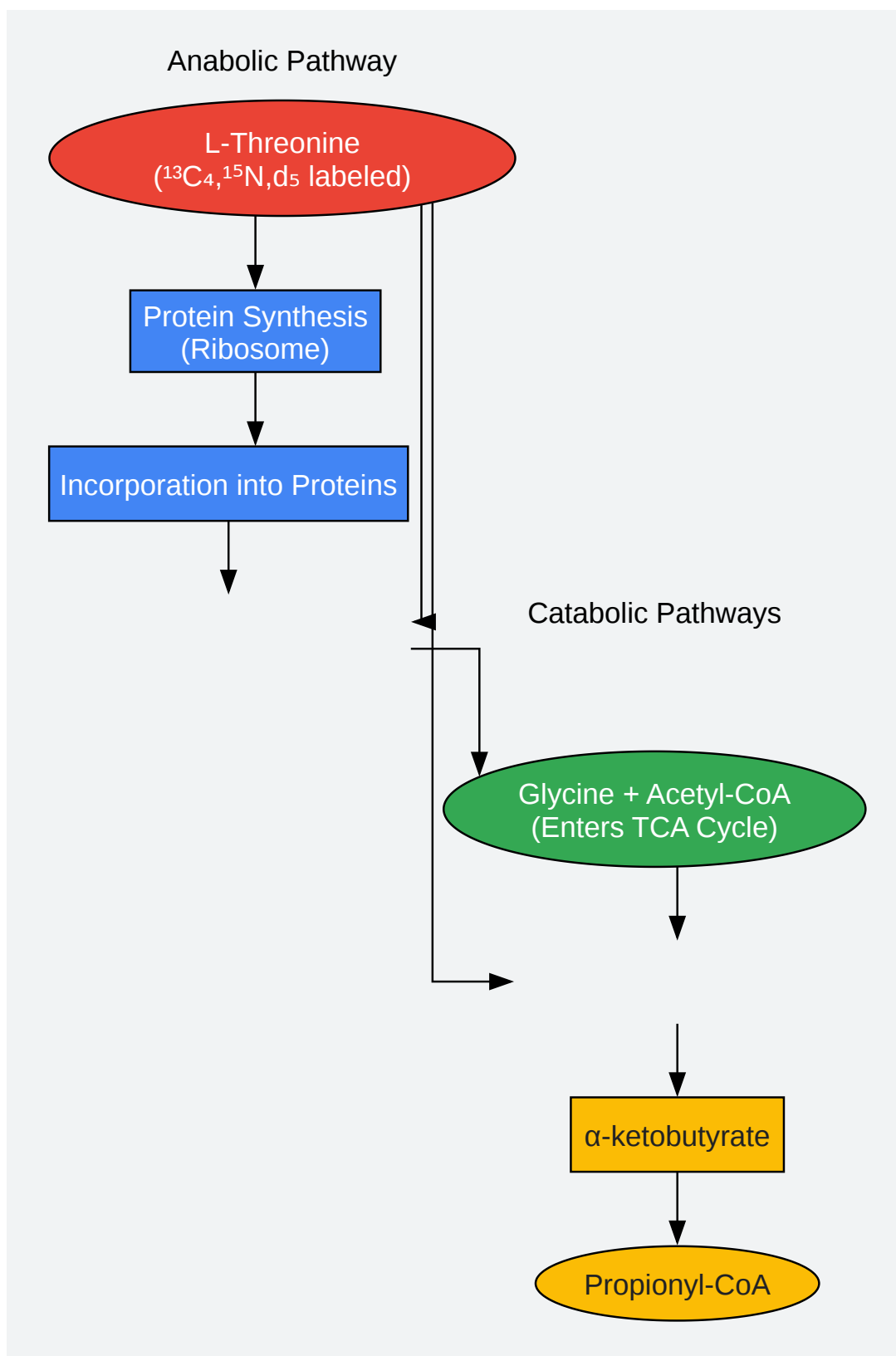
- MRM Transitions (example):
  - L-Threonine: Q1 120.1 -> Q3 74.1
  - L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub> (IS): Q1 130.1 -> Q3 80.1

#### 6. Data Analysis:

- Integrate the peak areas for both the analyte (L-Threonine) and the internal standard (L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub>).
- Calculate the ratio of the analyte peak area to the IS peak area.
- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Metabolic Pathways Involving L-Threonine

L-Threonine is a central node in metabolism. Once in the cell, it can either be incorporated into new proteins or be catabolized through several pathways. The use of L-Threonine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N,d<sub>5</sub> allows researchers to trace the flow of its carbon and nitrogen atoms through these routes.



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Metabolic fate of L-Threonine in biological systems.



As illustrated, L-Threonine has two primary fates:

- Anabolism: Its most direct role is serving as a building block for protein synthesis.
- Catabolism: It can be degraded via two main pathways. The threonine dehydrogenase pathway converts it to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. The threonine dehydratase pathway converts it to  $\alpha$ -ketobutyrate, which is further metabolized to propionyl-CoA. Tracing the  $^{13}\text{C}$  and  $^{15}\text{N}$  labels through these products provides a quantitative measure of pathway activity.

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